Aminomethylboronic acid pinacol ester hydrochloride
Overview
Description
Aminomethylboronic acid pinacol ester hydrochloride is a boronic ester derivative that has gained significant attention in organic chemistry due to its versatility and reactivity. This compound is particularly valuable in the synthesis of complex molecules and has applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Aminomethylboronic acid pinacol ester hydrochloride is a type of boronic ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are organic groups involved in various chemical transformations .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a crucial step in many chemical transformations . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved using a radical approach .
Biochemical Pathways
The protodeboronation of boronic esters is a key step in several biochemical pathways. For instance, it is used in the Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The boron moiety can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new chemical structures through various transformations. For example, the protodeboronation process allows for formal anti-Markovnikov alkene hydromethylation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Biochemical Analysis
Biochemical Properties
Aminomethylboronic acid pinacol ester hydrochloride is known to participate in biochemical reactions, particularly in the formation of boronic esters . These esters are highly valuable in organic synthesis . The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound involves the formation of boronic esters . Protodeboronation, the removal of the boron moiety, is a key step in many reactions involving this compound . This process can be catalyzed using a radical approach .
Temporal Effects in Laboratory Settings
The stability of this compound makes it suitable for use in long-term experiments
Metabolic Pathways
This compound is involved in the Suzuki–Miyaura coupling , a key metabolic pathway in organic synthesis. The boron moiety in the compound can interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminomethylboronic acid pinacol ester hydrochloride typically involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions are generally mild, and the process can be carried out at room temperature. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Aminomethylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Aminomethylboronic acid pinacol ester hydrochloride has a wide range of applications in scientific research:
Biology: This compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Methylboronic acid pinacol ester
- Aminophenylboronic acid pinacol ester
Uniqueness
Aminomethylboronic acid pinacol ester hydrochloride is unique due to its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions. Its ability to participate in both oxidation and reduction reactions, as well as its utility in cross-coupling reactions, sets it apart from other boronic esters .
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in scientific research and industry. Its unique reactivity and versatility make it an essential tool for the synthesis of complex molecules and the development of new materials and therapeutics.
Properties
IUPAC Name |
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIQFIKOPWDOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298689-75-5 | |
Record name | Aminomethylboronic acid pinacol ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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